molecular formula C13H14F3NO4 B2927105 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 866049-72-1

2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2927105
CAS No.: 866049-72-1
M. Wt: 305.253
InChI Key: JISVZQDTSKRCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a fluorinated acetamide derivative featuring a 2,3-dihydro-1H-indene core substituted with hydroxyl (3-position), methoxy (5- and 6-positions), and a trifluoroacetamide group at the 1-position. The trifluoroacetamide moiety confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions .

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-20-10-3-6-7(4-11(10)21-2)9(18)5-8(6)17-12(19)13(14,15)16/h3-4,8-9,18H,5H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISVZQDTSKRCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC(C2=C1)NC(=O)C(F)(F)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-indene with trifluoroacetic anhydride in the presence of a suitable base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and synthetic methodologies.

Substituent Variations on the Indene Core

2,2,2-Trifluoro-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 117391-20-5)
  • Structure : Differs by replacing the 3-hydroxy group with a ketone (3-oxo) and lacking methoxy substituents.
  • Molecular Formula: C₁₁H₈F₃NO₂ (MW 243.19).
  • The absence of methoxy groups simplifies the aromatic system, which may alter electronic properties and reactivity .
N-(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (CAS 601487-90-5)
  • Structure : Features ethyl groups at the 5- and 6-positions instead of methoxy, with a trifluoroacetamide at the 2-position.
  • Molecular Formula: C₁₅H₁₈F₃NO (MW 285.3).
  • Key Differences : Ethyl substituents increase hydrophobicity, reducing polarity and solubility in polar solvents. The indene substitution pattern (2-position vs. 1-position) may influence conformational flexibility and binding affinity in biological systems .
2,2,2-Trifluoro-N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)acetamide
  • Structure : Incorporates a boronate ester at the 6-position.
  • Key Differences : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthetic chemistry. This functional group is absent in the target compound, limiting its utility in metal-catalyzed transformations .

Acyl Group Modifications

N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide (Compound 3)
  • Structure : Replaces trifluoroacetamide with isobutyramide.
  • Key Differences : The isobutyramide group lacks fluorine atoms, reducing electron-withdrawing effects and metabolic stability. This analog was synthesized using Er(OTf)₃ in acetonitrile, achieving 92% yield, whereas trifluoroacetamide derivatives often require specialized catalysts (e.g., Cp₂Zr(H)Cl) .
N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)acetate
  • Structure : Features an acetate ester instead of an acetamide.
  • Key Differences : The ester group increases susceptibility to hydrolysis compared to the stable trifluoroacetamide, limiting its use in prolonged biological assays .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Trends
Target Compound Not explicitly reported 3-OH, 5,6-OMe, 1-CF₃CONH High polarity (due to –OH, –OMe)
3-Oxo analog (CAS 117391-20-5) 243.19 3-Oxo, 1-CF₃CONH Moderate polarity
5,6-Diethyl analog (CAS 601487-90-5) 285.3 5,6-Et, 2-CF₃CONH Low polarity (hydrophobic)

Biological Activity

2,2,2-Trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide is a compound with potential therapeutic applications. Its unique structural characteristics, including the trifluoromethyl group and methoxy substituents, suggest interesting biological properties. This article reviews its biological activity based on available literature and research findings.

  • Molecular Formula : C13H14F3N2O4
  • Molar Mass : 305.25 g/mol
  • CAS Number : 861209-51-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various enzymes and receptors. Key findings include:

  • Inhibition of Acetylcholinesterase (AChE) :
    • The compound exhibits inhibitory effects on human AChE, which is crucial for neurotransmission. Kinetic studies suggest a slow-binding inhibition mechanism characterized by an initial rapid binding followed by a slower establishment of equilibrium .
    • The inhibition kinetics indicate that the compound binds to the active site of AChE, leading to acylation of the active serine residue. This process results in a hemiketal formation that disrupts enzyme activity over time .
  • Effects on G Protein-Coupled Receptors (GPCRs) :
    • Preliminary studies suggest that the compound may interact with various GPCRs, potentially influencing signaling pathways involved in neurotransmission and other physiological processes . However, specific receptor interactions require further investigation.
  • Potential Neuroprotective Effects :
    • Given its AChE inhibitory activity, the compound may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AChE InhibitionSlow-binding inhibitor with acylation of active site serine; steady state reached in <35 min
Interaction with GPCRsPotential modulation of signaling pathways; specific interactions need further research
Neuroprotective PotentialPossible application in neurodegenerative disease treatment due to AChE inhibition

Detailed Research Findings

  • Kinetic Studies :
    • Kinetic analysis demonstrated that the compound's inhibition of AChE was concentration-dependent, with significant effects observed at nanomolar concentrations. The steady state was established within 35 minutes after initial binding .
  • Molecular Modeling :
    • Molecular docking studies indicate that the compound fits well within the active site of AChE, suggesting strong binding affinity and potential for therapeutic use against cholinergic dysfunctions .
  • Comparative Analysis :
    • Compared to other known AChE inhibitors, this compound shows a unique profile with prolonged effects due to its slow-binding nature. This characteristic may enhance its pharmacological efficacy over time compared to fast-binding inhibitors .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-N-(3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the inden scaffold. For example, the trifluoroacetamide group can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Key parameters to optimize include:
  • Catalyst selection : Use palladium-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve yields .
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Stepwise heating (e.g., 60–80°C for amide bond formation) minimizes side reactions .
    Characterization of intermediates via 1^1H/13^{13}C NMR and LC-MS is critical to monitor progress .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H/13^{13}C NMR can resolve stereochemistry at the 3-hydroxy and 5,6-dimethoxy positions. 19^{19}F NMR confirms trifluoroacetamide integrity .
  • X-ray Crystallography : Resolves absolute configuration of the dihydroindenyl core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .
  • HPLC-PDA : Purity >95% is achievable using C18 columns with methanol/water gradients (0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions, and what parameters should guide docking studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) requires:
  • Target selection : Prioritize receptors with known affinity for indenyl or trifluoroacetamide motifs (e.g., kinase enzymes) .
  • Force fields : AMBER or CHARMM for ligand flexibility .
  • Solvation effects : Include implicit solvent models (e.g., PBSA) to refine binding energy calculations .
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Meta-analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., cell viability vs. enzyme inhibition) and concentration ranges .
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., NIH/NCATS guidelines) .
  • Structural analogs : Benchmark against related compounds (e.g., ACI-INT-470, a trifluoroacetamide derivative) to identify structure-activity trends .

Q. What experimental designs are suitable for studying environmental fate and degradation pathways?

  • Methodological Answer :
  • Hydrolysis studies : Monitor stability in aqueous buffers (pH 4–9) at 25–50°C; use LC-MS to detect degradation products (e.g., deacetylated indenyl derivatives) .
  • Photolysis : Expose to UV light (254 nm) and quantify half-life via HPLC .
  • Soil microcosms : Assess biodegradation using OECD 307 guidelines; measure metabolites via GC-MS .

Q. How can stability issues (e.g., hygroscopicity or oxidation) be mitigated during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to vials .
  • Periodic QC : Reassess purity every 6 months via HPLC and thermal analysis (DSC/TGA) .

Q. What strategies improve regioselectivity during functionalization of the dihydroindenyl core?

  • Methodological Answer :
  • Directing groups : Install temporary protecting groups (e.g., TBS for the 3-hydroxy moiety) to steer electrophilic substitutions .
  • Metal-mediated reactions : Use Pd(OAc)2_2 with ligands (XPhos) for C–H activation at the 5,6-dimethoxy positions .

Q. How can in vivo pharmacological studies be designed to evaluate therapeutic potential?

  • Methodological Answer :
  • Animal models : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics (IV/PO administration) .
  • Toxicology : Conduct OECD 423 acute toxicity assays; monitor liver/kidney biomarkers .
  • Formulation : Optimize bioavailability via nanoemulsions or cyclodextrin complexes .

Q. What methodologies assess the compound’s potential synergistic effects with existing drugs?

  • Methodological Answer :
  • Combinatorial screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomics : RNA-seq to identify pathways modulated by combination therapy .

Q. How can regiochemical challenges in synthesizing analogs be addressed using modern catalytic systems?

  • Methodological Answer :
  • Enzyme catalysis : Lipases (e.g., Candida antarctica) for enantioselective acylations .
  • Photoredox catalysis : Visible-light-mediated C–N bond formation to access novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.